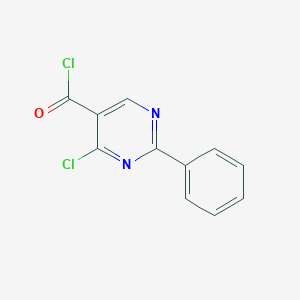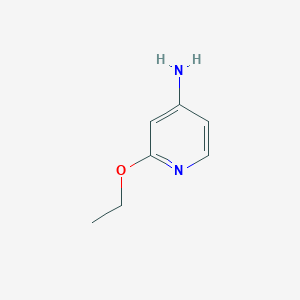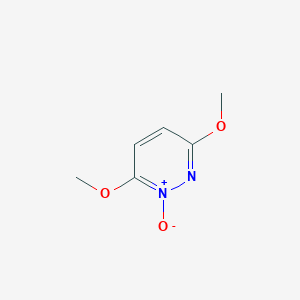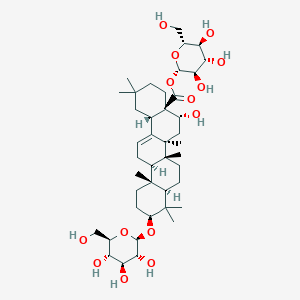
Eclalbasaponin I
描述
Eclalbasaponin I 是一种从多种植物物种中分离得到的皂苷类三萜化合物,包括鳢肠和刺五加。它以其多样的生物活性而闻名,包括抗氧化、抗菌和抗肿瘤特性 .
科学研究应用
Eclalbasaponin I 在科学研究中有着广泛的应用:
生化分析
Biochemical Properties
Eclalbasaponin I has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to inhibit the generation of reactive oxygen species (ROS) induced by H2O2 in SH-SY5Y cells . This suggests that this compound may interact with enzymes involved in ROS production and regulation .
Cellular Effects
This compound has been found to exert various effects on cellular processes. It can down-regulate apoptosis induction and increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxides (GSH-Px) . This suggests that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to combat oxidative stress. It reduces the levels of malondialdehyde (MDA) to restore the antioxidant defense system, and activates the nuclear factor E2-related factor (Nrf2)/heme oxygenase 1 (HO-1) pathway to combat oxidative stress . Furthermore, this compound promotes autophagy during this process .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, its antioxidant and autophagic activities suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Given its reported biological activities, it is plausible that its effects could vary with different dosages .
Metabolic Pathways
Its ability to activate the Nrf2/HO-1 pathway suggests that it may interact with enzymes or cofactors involved in this pathway .
Subcellular Localization
Its ability to activate the Nrf2/HO-1 pathway suggests that it may be localized in the nucleus .
准备方法
合成路线和反应条件: Eclalbasaponin I 可以通过一系列化学反应合成,涉及齐墩果酸衍生物的糖基化。该过程通常包括羟基的保护、使用糖基供体进行糖基化以及随后的脱保护步骤 .
工业生产方法: this compound 的工业生产通常涉及从天然来源如鳢肠中提取。提取过程包括溶剂提取,然后进行色谱纯化以分离纯形式的化合物 .
化学反应分析
反应类型: Eclalbasaponin I 经历各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 取代反应可以将新的官能团引入分子中.
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 卤代烷烃和酸等试剂用于取代反应.
主要产物: 从这些反应形成的主要产物包括this compound 的各种氧化、还原和取代衍生物,每种都具有独特的生物活性 .
作用机制
Eclalbasaponin I 通过各种分子靶标和途径发挥作用:
相似化合物的比较
属性
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O14/c1-37(2)14-15-42(36(52)56-35-33(51)31(49)29(47)23(19-44)54-35)21(16-37)20-8-9-25-39(5)12-11-27(55-34-32(50)30(48)28(46)22(18-43)53-34)38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45/h8,21-35,43-51H,9-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMRZIYTCZLEAV-VVJIWJAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316627 | |
| Record name | Eclalbasaponin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158511-59-2 | |
| Record name | Eclalbasaponin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158511-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eclalbasaponin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Eclalbasaponin I in protecting against oxidative stress-induced neural cell death?
A1: this compound has been shown to activate the p38-mitogen-activated protein kinase (p38) and the extracellular regulated protein kinase (ERK) pathways in human neuroblastoma SH-SY5Y cells []. This activation leads to the induction of autophagy and mitophagy, processes that remove damaged mitochondria and reduce oxidative stress [, ]. Inhibition of either p38 or ERK reversed the neuroprotective effects of this compound, suggesting their essential role in its mechanism of action [].
Q2: What are the structural characteristics of this compound?
A2: this compound is an oleanane-type glycoside, meaning it is a saponin with an oleanane triterpenoid core structure attached to sugar moieties []. While its exact molecular formula and weight are not provided in the abstracts, the studies utilize techniques like NMR and MS to elucidate its structure [, , ]. The 13C NMR data for this compound was first reported in a study on its isolation from Eclipta prostrata [].
Q3: From which plant sources can this compound be isolated?
A3: this compound has been isolated from the following plants:
- Eclipta prostrata: This plant is a rich source of this compound and is traditionally used in various medicinal systems [, , ].
- Aralia elata (Miq.) Seem.: This plant, also known as Japanese angelica tree, has also been identified as a source of this compound [, ].
Q4: What is the role of this compound in mediating the anti-inflammatory effects of Eclipta prostrata?
A4: Echinocystic acid, another triterpenoid found in Eclipta prostrata alongside this compound, has been shown to possess anti-inflammatory properties []. It inhibits the production of nitric oxide and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide-stimulated RAW 264.7 macrophages []. This inhibition occurs through the suppression of NF-κB signaling pathway activation []. While the specific anti-inflammatory activity of this compound isn't directly described in the provided abstracts, its presence in Eclipta prostrata alongside echinocystic acid suggests a potential contributing role.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


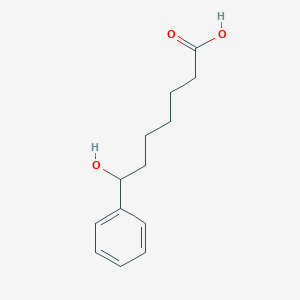



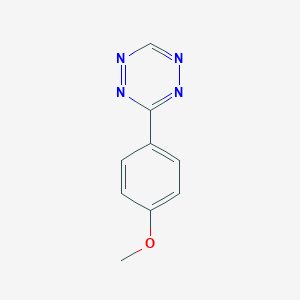


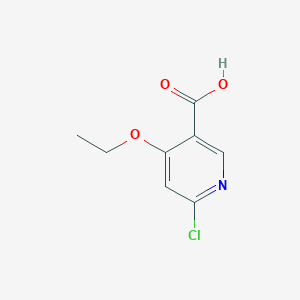
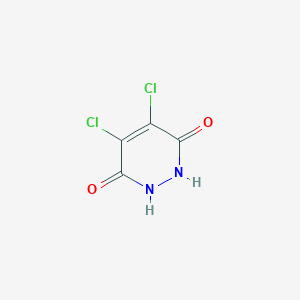
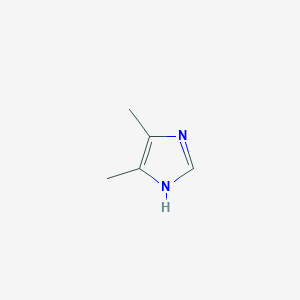
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)
